molecular formula C3H4Cl3NO3 B14030781 2,2,2-trichloroethyl N-hydroxycarbamate

2,2,2-trichloroethyl N-hydroxycarbamate

Cat. No.: B14030781
M. Wt: 208.42 g/mol
InChI Key: FQJCGMZDIQXSPV-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl N-hydroxycarbamate is a chemical compound known for its use in organic synthesis, particularly as a protecting group for amines, thiols, and alcohols. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloroethyl N-hydroxycarbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide, to facilitate the formation of the carbamate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include zinc powder for deprotection, acetic acid for elimination and decarboxylation, and various bases and acids to facilitate substitution reactions. The reactions are typically carried out at ambient temperature or under mild heating .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection using zinc powder in the presence of acetic acid results in the formation of amines and elimination products .

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl N-hydroxycarbamate involves the formation of stable intermediates through the carbamate group. The compound acts as a protecting group by temporarily masking reactive sites on molecules, allowing for selective reactions to occur. The trichloroethyl group can be removed through deprotection reactions, typically involving zinc powder and acetic acid, resulting in the release of the protected functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl N-hydroxycarbamate is unique due to its specific reactivity and stability as a protecting group. It offers advantages in terms of ease of removal and compatibility with various reaction conditions, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C3H4Cl3NO3

Molecular Weight

208.42 g/mol

IUPAC Name

2,2,2-trichloroethyl N-hydroxycarbamate

InChI

InChI=1S/C3H4Cl3NO3/c4-3(5,6)1-10-2(8)7-9/h9H,1H2,(H,7,8)

InChI Key

FQJCGMZDIQXSPV-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)NO

Origin of Product

United States

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